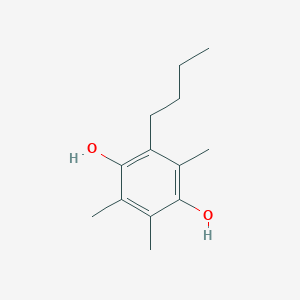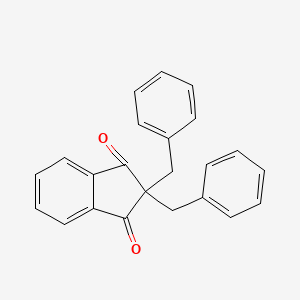
2,2-Dibenzyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibenzyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring. The dibenzyl substitution at the 2,2-positions adds unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: Benzyl chloride and indene are common starting materials.
Reaction Conditions: The reaction may involve Friedel-Crafts alkylation, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The product is usually purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibenzyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which 2,2-Dibenzyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The dibenzyl groups could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1H-indene-1,3(2H)-dione: Similar structure but with phenyl groups instead of benzyl.
2,2-Dimethyl-1H-indene-1,3(2H)-dione: Methyl groups instead of benzyl.
1,3-Indandione: Lacks the dibenzyl substitution.
Propriétés
Numéro CAS |
91158-87-1 |
|---|---|
Formule moléculaire |
C23H18O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2,2-dibenzylindene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c24-21-19-13-7-8-14-20(19)22(25)23(21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
FYESNPYBYLGXGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
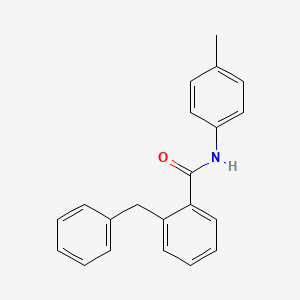
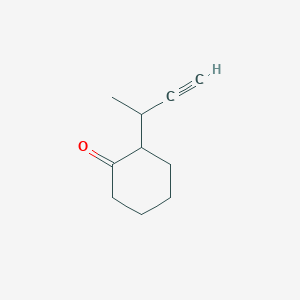
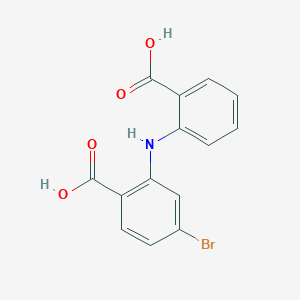
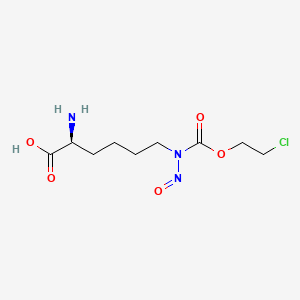
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
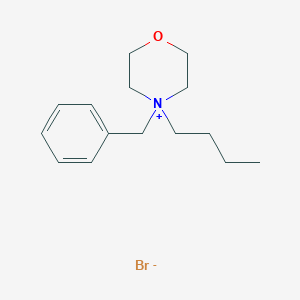
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)

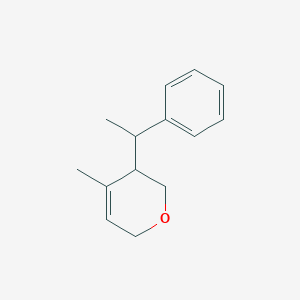
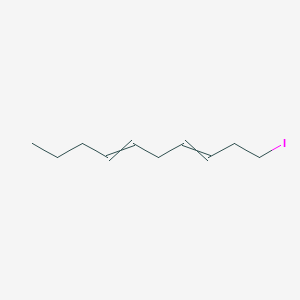
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
